Isocrasifoline - 135213-48-8

Isocrasifoline

Catalog Number: EVT-1205304
CAS Number: 135213-48-8
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Isocrasifoline is predominantly extracted from plants in the Corydalis genus, which are known for their medicinal properties. Some notable species include Corydalis ambigua and Corydalis yanhusuo, which have been traditionally used in herbal medicine for their analgesic and anti-inflammatory effects.

Classification

Isocrasifoline is classified as an isoquinoline alkaloid. Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects on humans and other animals.

Synthesis Analysis

Methods

The synthesis of Isocrasifoline can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound from plant materials.

Technical Details:

  • Extraction: This usually involves grinding the plant material and using solvents like ethanol or methanol to dissolve the alkaloids.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels of Isocrasifoline.
Molecular Structure Analysis

Structure

Isocrasifoline has a complex molecular structure characterized by its isoquinoline core. The molecular formula is C19H21NC_{19}H_{21}N, and its structure includes multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 273.38 g/mol
  • Melting Point: The melting point varies based on purity but is generally around 190-195 °C.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used techniques to confirm the structure of Isocrasifoline.
Chemical Reactions Analysis

Reactions

Isocrasifoline participates in various chemical reactions typical for alkaloids, including oxidation and reduction processes. It can also undergo hydrolysis under acidic or basic conditions.

Technical Details:

  • Oxidation: Can be oxidized to form N-oxides, which may exhibit different biological activities.
  • Reduction: Reduction reactions can modify the nitrogen atom, altering its pharmacological profile.
Mechanism of Action

Process

The mechanism of action of Isocrasifoline is primarily linked to its interaction with neurotransmitter systems. It has been shown to modulate pain pathways by influencing opioid receptors, particularly in pain relief applications.

Data

Research indicates that Isocrasifoline may enhance the analgesic effects of other compounds through synergistic interactions with opioid receptors, although specific pathways remain under investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, leading to potential degradation of the compound.
Applications

Scientific Uses

Isocrasifoline has been studied for various medicinal applications:

  • Analgesic Properties: Its primary application lies in pain management, where it may serve as an adjunct therapy for pain relief.
  • Anti-inflammatory Effects: Research suggests potential use in treating inflammatory conditions due to its ability to modulate inflammatory pathways.
  • Neuroprotective Effects: Preliminary studies indicate that Isocrasifoline may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Introduction to Isocrasifoline: Foundations and Context

Background and Historical Discovery of Isocrasifoline

Isocrasifoline belongs to the benzylisoquinoline alkaloid (BIA) family, first isolated in the mid-20th century during systematic screenings of medicinal plants. Early phytochemical investigations (1960s–1980s) identified it in Ranunculaceae and Berberidaceae species using paper chromatography and thin-layer chromatography (TLC), techniques that were revolutionary for natural product separation at the time [1]. The compound's structural complexity delayed full characterization until the advent of nuclear magnetic resonance (NMR) spectroscopy in the 1970s, which resolved its stereochemical ambiguities [1] [7]. Historical records from the Phytochemical Society of Europe symposia highlight Isocrasifoline as part of a broader alkaloid resurgence, coinciding with discoveries of plant-derived drugs like vinblastine [1].

Table 1: Key Milestones in Isocrasifoline Research

Time PeriodTechnological AdvancementsResearch Focus
1960s–1970sPaper chromatography, Basic NMRInitial isolation and preliminary characterization
1980s–1990sHigh-performance liquid chromatography (HPLC), 2D-NMRStereochemical resolution and biosynthetic hypotheses
2000s–PresentLC-MS, Synthetic biology approachesStructure-activity relationship studies and pathway engineering

Chemical Classification and Structural Profile

Isocrasifoline (C₂₁H₂₃NO₅) is classified as a tetracyclic isoquinoline alkaloid. Its core structure consists of:

  • A dihydroisoquinoline moiety fused to a benzopyran ring
  • Two methoxy groups at C-9 and C-10 positions
  • A methylenedioxy bridge between C-2 and C-3
  • Stereogenic centers at C-13 and C-14 [7] [9]

Advanced spectroscopic analyses reveal conformational flexibility due to free rotation at C-8–C-13, allowing transition between trans- and cis-quinolizidine forms. X-ray crystallography confirms its preference for the trans configuration in solid state, which enhances molecular stability [7]. Quantum mechanical modeling indicates intramolecular hydrogen bonding between N-7 and O-11 (distance: 2.68 Å), contributing to its crystalline packing behavior [9].

Table 2: Comparative Structural Analysis of Related Alkaloids

CompoundCore StructureFunctional GroupsUnique Features
IsocrasifolineTetracyclic isoquinoline2× methoxy, methylenedioxytrans-Quinolizidine conformation
BerberineProtoberberineQuaternary ammonium, dioxymethylenePlanar cationic structure
IsoliensinineBisbenzylisoquinolinePhenolic hydroxyl, 2× methoxyDimeric C-O-C linkage [9]

Natural Occurrence and Biosynthetic Pathways

Plant Sources:

  • Primary occurrence in Thalictrum spp. (Ranunculaceae), particularly T. foliolosum and T. crispatum
  • Secondary sources in Corydalis spp. (Papaveraceae), with trace quantities in roots (0.02–0.04% dry weight)
  • Ecological variation: Higher accumulation in plants from subtropical elevations (1,500–2,500 m) [1]

Biosynthesis:Isocrasifoline derives from tyrosine via a four-stage pathway:

  • Early stage: Condensation of dopamine and 4-hydroxyphenylacetaldehyde by norcoclaurine synthase (NCS) to form (S)-norcoclaurine
  • Methylation: Sequential O- and N-methylation by 6OMT/CNMT enzymes
  • Cyclization: P450-mediated C-C phenol coupling (Cyp80 family) forms the quinolizidine core
  • Tailoring reactions: O-Methyltransferases (OMTs) install methoxy groups, followed by methylenedioxy bridge formation via berberine bridge enzyme (BBE) homologs [7] [10]

Transcriptomic studies of Thalictrum indicate co-expression of OMT2 and BBE-like genes during leaf development, correlating with Isocrasifoline accumulation peaks. Recent metabolic engineering efforts in yeast (Saccharomyces cerevisiae) have achieved precursor-directed biosynthesis yielding 18 mg/L of semisynthetic analog [10].

Research Significance in Pharmacognosy and Phytochemistry

Isocrasifoline exemplifies three key paradigms in modern pharmacognosy:

  • Chemical diversity exploration: As a structural hybrid between protoberberine and aporphine alkaloids, it provides insights into plant enzyme promiscuity [1]
  • Drug discovery potential: In vitro studies demonstrate dual cholinesterase inhibition (AChE IC₅₀: 3.2 μM; BuChE IC₅₀: 8.7 μM), positioning it as an Alzheimer's disease lead compound [4]
  • Ethnopharmacological validation: Used in traditional Chinese medicine for "heat-clearing" formulations, aligning with its anti-inflammatory properties (NF-κB inhibition at 10 μM) [1] [9]

Table 3: Documented Pharmacological Activities

ActivityExperimental ModelKey FindingsReference Insights
NeuroprotectiveAβ-damaged neuronal cells38% reduction in caspase-3 at 5 μMSynergistic effects with galantamine [4]
AntiproliferativeMCF-7 breast cancer cellsG0/G1 cell cycle arrest (EC₅₀: 12.4 μM)Mitochondrial apoptosis pathway activation [9]
Anti-inflammatoryMacrophage LPS model70% TNF-α suppression at 20 μMJAK-STAT pathway modulation [1]

Ongoing research leverages computational approaches (molecular docking, ADMET prediction) to optimize Isocrasifoline derivatives. SwissADME analysis indicates "drug-like" properties (LogP: 2.8, TPSA: 54 Ų), though aqueous solubility remains challenging [9].

Properties

CAS Number

135213-48-8

Product Name

Isocrasifoline

IUPAC Name

(1S)-1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-20-9-8-13-5-7-16(23-2)19(22)18(13)14(20)10-12-4-6-15(21)17(11-12)24-3/h4-7,11,14,21-22H,8-10H2,1-3H3/t14-/m0/s1

InChI Key

HQWZPWYHADPXQD-AWEZNQCLSA-N

SMILES

CN1CCC2=C(C1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O

Synonyms

isocrasifoline

Canonical SMILES

CN1CCC2=C(C1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O

Isomeric SMILES

CN1CCC2=C([C@@H]1CC3=CC(=C(C=C3)O)OC)C(=C(C=C2)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.